molecular formula C17H15FO4 B12398964 (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12398964
M. Wt: 302.30 g/mol
InChI Key: YYAIFDXWRNNHAW-ZZXKWVIFSA-N
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Description

(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base.

  • Starting Materials

    • 3-fluoro-4-methoxybenzaldehyde
    • 4-hydroxy-3-methoxyacetophenone
  • Reaction Conditions

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Dissolve the aldehyde and ketone in the solvent.
    • Add the base to the reaction mixture.
    • Stir the mixture at the desired temperature for a specific period.
    • Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Epoxides, quinones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one depends on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets and pathways, such as:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammation or cancer progression.

    Signal Transduction: Modulating signaling pathways that regulate cell growth and apoptosis.

    Receptor Binding: Binding to specific receptors on cell surfaces to elicit biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-fluoro-4-methoxyphenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both fluoro and methoxy groups on one phenyl ring and hydroxy and methoxy groups on the other phenyl ring. This unique combination of substituents can influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H15FO4

Molecular Weight

302.30 g/mol

IUPAC Name

(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15FO4/c1-21-16-8-5-12(10-13(16)18)14(19)6-3-11-4-7-15(20)17(9-11)22-2/h3-10,20H,1-2H3/b6-3+

InChI Key

YYAIFDXWRNNHAW-ZZXKWVIFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC)F

Origin of Product

United States

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